ZL-Pin01

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

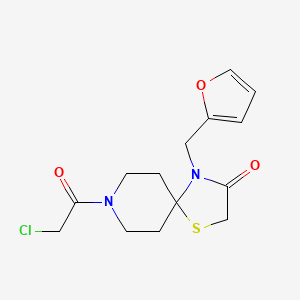

Molecular Formula |

C14H17ClN2O3S |

|---|---|

Molecular Weight |

328.8 g/mol |

IUPAC Name |

8-(2-chloroacetyl)-4-(furan-2-ylmethyl)-1-thia-4,8-diazaspiro[4.5]decan-3-one |

InChI |

InChI=1S/C14H17ClN2O3S/c15-8-12(18)16-5-3-14(4-6-16)17(13(19)10-21-14)9-11-2-1-7-20-11/h1-2,7H,3-6,8-10H2 |

InChI Key |

JVOXTZLPLJUOKX-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCC12N(C(=O)CS2)CC3=CC=CO3)C(=O)CCl |

Origin of Product |

United States |

Foundational & Exploratory

ZL-Pin01: A Covalent Pin1 Inhibitor with Therapeutic Potential in Cancer

A Technical Guide for Researchers and Drug Development Professionals

Abstract

ZL-Pin01 is a novel, potent, and covalent inhibitor of the Peptidyl-Prolyl Isomerase NIMA-Interacting-1 (Pin1). Pin1 is a critical regulator of numerous signaling pathways implicated in oncogenesis, making it an attractive target for cancer therapy. This technical guide provides an in-depth overview of the current understanding of this compound and its potential therapeutic applications in cancer research. It covers the mechanism of action, quantitative data on its inhibitory and antiproliferative activities, detailed experimental protocols for its evaluation, and a visual representation of its impact on key cancer-related signaling pathways. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting Pin1 with covalent inhibitors like this compound.

Introduction to Pin1 and its Role in Cancer

The Peptidyl-Prolyl Isomerase NIMA-Interacting-1 (Pin1) is a unique enzyme that specifically isomerizes the pSer/Thr-Pro motifs in a variety of proteins. This isomerization plays a crucial role in regulating the conformation, stability, and activity of its substrates. Pin1 is overexpressed in a multitude of human cancers, and its activity is linked to the dysregulation of numerous oncogenic signaling pathways. Pin1 can activate oncoproteins such as c-Myc and NOTCH1, while inactivating tumor suppressors. Its central role in promoting cell proliferation, survival, and metastasis makes it a compelling target for the development of novel anticancer therapeutics.

This compound: A Covalent Inhibitor of Pin1

This compound is a recently identified small molecule that acts as a potent and covalent inhibitor of Pin1.[1] It forms a covalent bond with the Cysteine 113 residue within the catalytic site of Pin1, thereby irreversibly inhibiting its enzymatic activity.[2]

Mechanism of Action

The mechanism of this compound involves the covalent modification of the catalytically active Cys113 residue of Pin1. This irreversible binding prevents Pin1 from interacting with and isomerizing its downstream protein substrates, thereby disrupting the signaling cascades that contribute to cancer cell proliferation and survival.

Quantitative Data

The following tables summarize the in vitro inhibitory and antiproliferative activities of this compound and its more potent analog, ZL-Pin13.[2][3]

Table 1: In Vitro Pin1 Inhibitory Activity

| Compound | Target | IC50 (µM) |

| This compound | Pin1 | 1.33[1] |

| ZL-Pin13 | Pin1 | 0.067[3] |

Table 2: Antiproliferative Activity in Breast Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) |

| This compound | MDA-MB-231 | 12.8[1] |

| MDA-MB-468 | 8.6[1] | |

| ZL-Pin13 | MDA-MB-231 | 2.8[3] |

| MDA-MB-468 | 1.9[3] |

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the efficacy of this compound. These protocols are based on standard laboratory procedures and the information available from the primary literature.

Cell Viability Assay (CellTiter-Glo® Luminescent Cell Viability Assay)

This assay determines the number of viable cells in culture based on quantitation of the ATP present, which signals the presence of metabolically active cells.

Workflow:

Protocol:

-

Cell Seeding: Seed MDA-MB-231 or MDA-MB-468 cells in a 96-well opaque-walled plate at a density of 5,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified atmosphere of 5% CO2.

-

Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (DMSO) and a no-cell control (medium only).

-

Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.

-

Assay Procedure:

-

Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature.

-

Add 100 µL of CellTiter-Glo® Reagent to each well.

-

Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

-

Data Acquisition: Measure the luminescence of each well using a plate reader.

-

Data Analysis: Subtract the background luminescence (no-cell control) from all experimental wells. Normalize the data to the vehicle control (100% viability) and plot the results as a dose-response curve to determine the IC50 value.

Western Blotting for Pin1 Substrate Downregulation

Western blotting is used to detect the levels of specific proteins in a sample, which can indicate the downstream effects of Pin1 inhibition.

Protocol:

-

Cell Lysis:

-

Culture MDA-MB-231 cells to 70-80% confluency in 6-well plates.

-

Treat the cells with this compound or ZL-Pin13 at the desired concentration for the specified time.

-

Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Quantify the protein concentration using a BCA assay.

-

-

SDS-PAGE and Protein Transfer:

-

Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-polyacrylamide gel electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against Pin1 downstream targets (e.g., c-Myc, Cyclin D1, p-Rb) overnight at 4°C. Use a primary antibody against a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.

-

Wash the membrane three times with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection:

-

Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

-

Visualize the protein bands using a chemiluminescence imaging system.

-

Perform densitometric analysis to quantify the protein levels relative to the loading control.

-

Signaling Pathways Affected by this compound

By inhibiting Pin1, this compound is predicted to modulate several key signaling pathways that are frequently dysregulated in cancer.

The c-Myc Signaling Pathway

Pin1 plays a crucial role in stabilizing and enhancing the transcriptional activity of the oncoprotein c-Myc. Inhibition of Pin1 by this compound is expected to lead to decreased c-Myc activity and reduced expression of its target genes involved in cell proliferation and metabolism.

The NOTCH1 Signaling Pathway

Pin1 enhances the activity of the NOTCH1 signaling pathway by promoting the cleavage of the NOTCH1 receptor, which is critical for its activation. This compound, by inhibiting Pin1, is anticipated to suppress NOTCH1 signaling, thereby reducing cancer cell stemness and proliferation.

Potential Therapeutic Applications and Future Directions

The potent and covalent inhibition of Pin1 by this compound presents a promising therapeutic strategy for a variety of cancers where Pin1 is overexpressed and oncogenic pathways are dysregulated. The in vitro data in breast cancer cell lines demonstrates its potential as an anticancer agent.

Future research should focus on:

-

In vivo efficacy: Evaluating the antitumor activity of this compound and its analogs in preclinical cancer models, such as MDA-MB-231 xenografts.

-

Pharmacokinetics and safety: Determining the pharmacokinetic profile and toxicity of this compound in animal models.

-

Biomarker development: Identifying predictive biomarkers to select patients who are most likely to respond to Pin1 inhibitor therapy.

-

Combination therapies: Investigating the synergistic effects of this compound with other targeted therapies or chemotherapeutic agents.

Conclusion

This compound is a promising covalent Pin1 inhibitor with demonstrated in vitro anticancer activity. Its ability to target a key regulator of multiple oncogenic pathways provides a strong rationale for its further development as a cancer therapeutic. This technical guide summarizes the current knowledge of this compound and provides a framework for future research aimed at translating this promising preclinical candidate into a clinical reality.

References

The Role of Pin1 in Oncogenesis: A Technical Guide for Researchers and Drug Development Professionals

Abstract

The Peptidyl-prolyl cis-trans isomerase NIMA-interacting 1 (Pin1) has emerged as a critical player in the landscape of oncology. As a unique enzyme that specifically isomerizes phosphorylated serine/threonine-proline (pSer/Thr-Pro) motifs, Pin1 acts as a molecular switch, profoundly altering the conformation, stability, and activity of a multitude of substrate proteins. This activity integrates and amplifies numerous oncogenic signaling pathways, contributing to the initiation and progression of a wide array of human cancers. Overexpression of Pin1 is a common feature in many malignancies and often correlates with poor prognosis.[1][2][3] This technical guide provides an in-depth exploration of the multifaceted role of Pin1 in oncogenesis, offering researchers, scientists, and drug development professionals a comprehensive resource detailing its molecular mechanisms, involvement in key signaling pathways, and its validation as a therapeutic target. This document includes quantitative data on Pin1 expression, detailed experimental protocols for its study, and visual representations of its complex interactions.

Introduction: Pin1 as a Pivotal Regulator in Cancer Biology

Pin1 is a member of the parvulin family of peptidyl-prolyl isomerases (PPIases). Its structure consists of two main domains: an N-terminal WW domain that specifically recognizes and binds to pSer/Thr-Pro motifs, and a C-terminal PPIase domain that catalyzes the cis-trans isomerization of the peptide bond.[1] This isomerization can have profound functional consequences for the substrate protein, including:

-

Altered Protein Stability: Pin1 can either promote the degradation of tumor suppressors or enhance the stability of oncoproteins.

-

Modulation of Enzymatic Activity: By changing the protein's conformation, Pin1 can directly impact its catalytic function.

-

Control of Subcellular Localization: Pin1 can influence the movement of proteins between cellular compartments, such as the nucleus and cytoplasm.

-

Regulation of Protein-Protein Interactions: Isomerization can affect the ability of a protein to bind to its interaction partners.

Given its central role in regulating key cellular processes, it is not surprising that dysregulation of Pin1 activity is intimately linked with cancer.[4][5] Pin1 is overexpressed in a multitude of human cancers, and this overexpression often serves as an amplifier of oncogenic signals.[2][3][6]

Quantitative Data on Pin1 in Cancer

Pin1 Overexpression in Human Malignancies

Numerous studies have documented the overexpression of Pin1 across a wide range of human cancers. This overexpression is frequently associated with higher tumor grade and poorer patient outcomes.[7] The following table summarizes quantitative data on Pin1 overexpression in various cancer types.

| Cancer Type | Method of Detection | Percentage of Cases with Overexpression | Correlation with Clinicopathological Features | Reference |

| Breast Cancer | Western Blot, IHC | 71.4% (Grade II), 89.5% (Grade III) | Positive correlation with tumor grade | [7] |

| Prostate Cancer | IHC | High expression is an independent prognostic marker | Associated with poorer prognosis | [2][3] |

| Lung Cancer | IHC | Overexpressed in >10% of cases compared to normal tissue | - | [2] |

| Ovarian Cancer | IHC | Overexpressed in >10% of cases compared to normal tissue | - | [2] |

| Cervical Cancer | IHC | Overexpressed in >10% of cases compared to normal tissue | - | [2] |

| Brain Tumors | IHC | Overexpressed in >10% of cases compared to normal tissue | - | [2] |

| Melanoma | IHC | Overexpressed in >10% of cases compared to normal tissue | - | [2] |

| Hepatocellular Carcinoma (HCC) | Western Blot | Higher expression in cell lines with mutant p53 | - | [8] |

| Esophageal Cancer | IHC, RT-PCR | Significantly higher in cancer tissue than normal tissue | Correlated with disease stage | [9] |

| Colorectal Cancer | IHC | 18.54% | Significant positive correlation with β-catenin expression | [10] |

IHC: Immunohistochemistry; RT-PCR: Reverse Transcription Polymerase Chain Reaction.

Pin1 Inhibitors: A Therapeutic Opportunity

The central role of Pin1 in driving oncogenesis has made it an attractive target for therapeutic intervention.[11] Several small molecule inhibitors of Pin1 have been developed and are currently under investigation. The table below lists some of these inhibitors and their reported potencies.

| Inhibitor | Type | IC50 / Ki Value | Target Cell Lines / Assay | Reference |

| Juglone | Natural Product, Covalent | - | Inhibits Pin1 PPIase activity | [11] |

| All-trans retinoic acid (ATRA) | Small Molecule | IC50 = 33.2 µM | Ovarian cancer cell lines | [4][12] |

| KPT-6566 | Covalent | IC50 = 640 nM, Ki = 625.2 nM | PIN1 PPIase domain | [11] |

| Sulfopin | Covalent | Apparent Ki = 17 nM | - | [11] |

| VS1 | Small Molecule | IC50 = 6.4 µM | Enzymatic inhibition assay | [4][12] |

| VS2 | Small Molecule | IC50 = 29.3 µM | Enzymatic inhibition assay | [4][12] |

| PROTAC PIN1 degrader-2 (1) | PROTAC | IC50 = 2248 nM | MV-4-11 cells | [11] |

| BJP-06–005-3 | Covalent | Apparent Ki = 48 nM | PPIase assay | [13] |

IC50: Half maximal inhibitory concentration; Ki: Inhibition constant; PROTAC: Proteolysis-targeting chimera.

Key Signaling Pathways Regulated by Pin1 in Oncogenesis

Pin1 sits at the crossroads of multiple oncogenic signaling pathways, often acting as a critical amplifier of their downstream effects.

The Pin1-p53 Axis: A Context-Dependent Interaction

The tumor suppressor p53 is a crucial guardian of the genome, and its inactivation is a hallmark of many cancers. The interaction between Pin1 and p53 is complex and context-dependent.[1][14][15]

-

Wild-Type p53: In response to DNA damage, p53 is phosphorylated on several Ser/Thr-Pro motifs.[14][15] Pin1 can then bind to these sites, leading to p53's stabilization and enhanced transcriptional activity towards target genes like p21, thereby promoting cell cycle arrest and apoptosis.[14][16] In this context, Pin1 acts as a tumor suppressor.

-

Mutant p53: In cancers harboring p53 mutations, Pin1 can paradoxically promote oncogenesis. Pin1 can bind to and stabilize mutant p53, enhancing its gain-of-function activities that drive proliferation, invasion, and metastasis.

Caption: The dual role of Pin1 in regulating wild-type and mutant p53.

Pin1 and c-Myc: Driving Cellular Proliferation

The oncoprotein c-Myc is a master transcriptional regulator of cell growth and proliferation. Pin1 plays a crucial role in modulating c-Myc's activity.[10][17][18] Following phosphorylation of c-Myc at Ser62, Pin1 binds to and isomerizes the adjacent Pro63.[19] This event has several consequences:

-

Enhanced DNA Binding and Transcriptional Activity: Pin1 facilitates the recruitment of c-Myc and its co-activators to target gene promoters, boosting the expression of genes involved in cell growth and metabolism.[10][17]

-

Regulation of Protein Stability: The Pin1-mediated isomerization is also a prerequisite for the subsequent phosphorylation of c-Myc at Thr58, which signals for its ubiquitination and proteasomal degradation. This creates a dynamic cycle of c-Myc activity and turnover. In many cancers, this degradation pathway is impaired, leading to the accumulation of active c-Myc.[17][18]

Caption: Pin1's regulation of c-Myc activity and stability.

Pin1 and the Wnt/β-catenin Pathway: Fueling Cancer Stem Cells

The Wnt/β-catenin signaling pathway is fundamental in development and is frequently hijacked in cancer, particularly in the maintenance of cancer stem cells. Pin1 is a key positive regulator of this pathway.[20][21][22][23]

-

β-catenin Stabilization: Pin1 binds to phosphorylated β-catenin, preventing its interaction with the adenomatous polyposis coli (APC) destruction complex.[20][23] This shields β-catenin from ubiquitination and proteasomal degradation, leading to its accumulation.

-

Nuclear Translocation and Transcriptional Activation: The stabilized β-catenin translocates to the nucleus, where it complexes with TCF/LEF transcription factors to activate the expression of Wnt target genes, such as c-Myc and Cyclin D1, which drive cell proliferation and maintain a stem-like state.[22][24]

Caption: Pin1-mediated activation of the Wnt/β-catenin pathway.

Detailed Experimental Protocols

A thorough investigation of Pin1's role in oncogenesis requires a range of molecular and cellular biology techniques. Below are detailed protocols for key experiments.

Pin1 Immunohistochemistry (IHC) on Paraffin-Embedded Tissues

This protocol is for the detection of Pin1 protein in formalin-fixed, paraffin-embedded (FFPE) tissue sections.

Materials:

-

FFPE tissue sections (4-5 µm) on charged slides

-

Xylene

-

Ethanol (100%, 95%, 70%)

-

Deionized water

-

Antigen Retrieval Buffer (e.g., Tris-EDTA buffer, pH 9.0)

-

Hydrogen Peroxide (3%)

-

Blocking Buffer (e.g., 5% normal goat serum in PBS)

-

Primary antibody against Pin1 (e.g., Proteintech 10495-1-AP)

-

HRP-conjugated secondary antibody

-

DAB substrate kit

-

Hematoxylin counterstain

-

Mounting medium

Procedure:

-

Deparaffinization and Rehydration:

-

Immerse slides in xylene for 2 x 5 minutes.

-

Rehydrate through a graded ethanol series: 100% (2 x 3 minutes), 95% (1 x 3 minutes), 70% (1 x 3 minutes).

-

Rinse with deionized water.

-

-

Antigen Retrieval:

-

Heat slides in Antigen Retrieval Buffer at 95-100°C for 20-30 minutes.

-

Allow slides to cool to room temperature (approx. 20 minutes).

-

Rinse with PBS.[25]

-

-

Peroxidase Blocking:

-

Incubate slides with 3% Hydrogen Peroxide for 10 minutes to quench endogenous peroxidase activity.

-

Rinse with PBS.

-

-

Blocking:

-

Incubate slides with Blocking Buffer for 1 hour at room temperature to block non-specific antibody binding.

-

-

Primary Antibody Incubation:

-

Dilute the primary Pin1 antibody in blocking buffer (e.g., 1:200).

-

Incubate slides with the diluted primary antibody overnight at 4°C.

-

-

Secondary Antibody Incubation:

-

Rinse slides with PBS (3 x 5 minutes).

-

Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection:

-

Rinse slides with PBS (3 x 5 minutes).

-

Incubate with DAB substrate until the desired brown color develops.

-

Rinse with deionized water.

-

-

Counterstaining and Mounting:

-

Counterstain with hematoxylin for 1-2 minutes.

-

Rinse with deionized water.

-

Dehydrate through a graded ethanol series and clear with xylene.

-

Mount with a permanent mounting medium.

-

Caption: Workflow for Immunohistochemistry (IHC).

Co-Immunoprecipitation (Co-IP) of Pin1 and Substrate Proteins

This protocol describes the isolation of Pin1 and its interacting proteins from cell lysates.

Materials:

-

Cultured cancer cells

-

IP Lysis Buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM EDTA, 2.5 mM EGTA, 0.1% Tween-20, with protease and phosphatase inhibitors)[26]

-

Primary antibody against Pin1 or the protein of interest

-

Protein A/G magnetic beads

-

Wash Buffer (same as IP Lysis Buffer)

-

Elution Buffer (e.g., SDS-PAGE sample buffer)

Procedure:

-

Cell Lysis:

-

Harvest and wash cells with ice-cold PBS.

-

Lyse cells in IP Lysis Buffer on ice for 30 minutes.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Transfer the supernatant (lysate) to a new tube.

-

-

Immunoprecipitation:

-

Pre-clear the lysate by incubating with Protein A/G beads for 1 hour at 4°C.

-

Centrifuge and transfer the pre-cleared lysate to a new tube.

-

Add the primary antibody to the pre-cleared lysate and incubate for 2-4 hours or overnight at 4°C with gentle rotation.

-

-

Immune Complex Capture:

-

Add Protein A/G beads to the lysate-antibody mixture and incubate for 1-2 hours at 4°C with gentle rotation.

-

-

Washing:

-

Pellet the beads using a magnetic stand and discard the supernatant.

-

Wash the beads 3-5 times with ice-cold Wash Buffer.

-

-

Elution:

-

Resuspend the beads in Elution Buffer.

-

Boil the sample at 95-100°C for 5-10 minutes to elute the proteins.

-

Pellet the beads and collect the supernatant containing the immunoprecipitated proteins.

-

-

Analysis:

-

Analyze the eluted proteins by Western blotting.

-

Caption: Workflow for Co-Immunoprecipitation (Co-IP).

In Vitro Pin1 PPIase Activity Assay

This chymotrypsin-coupled assay measures the cis-trans isomerization of a synthetic peptide substrate by recombinant Pin1.[13][27]

Materials:

-

Recombinant human Pin1

-

Assay Buffer (e.g., 35 mM HEPES, pH 7.8)

-

Substrate peptide (e.g., Suc-Ala-Glu-Pro-Phe-pNA) dissolved in LiCl/Trifluoroethanol

-

α-Chymotrypsin

-

96-well microplate

-

Spectrophotometer

Procedure:

-

Reaction Setup:

-

In a 96-well plate, add Assay Buffer.

-

Add the Pin1 enzyme to the wells. For inhibitor studies, pre-incubate the enzyme with the inhibitor.

-

Initiate the reaction by adding the substrate peptide. The LiCl/Trifluoroethanol solution helps to maintain a proportion of the substrate in the cis conformation.

-

-

Chymotrypsin Cleavage:

-

Immediately add α-chymotrypsin to the reaction mixture. Chymotrypsin specifically cleaves the trans-isomer of the substrate, releasing p-nitroaniline (pNA).

-

-

Measurement:

-

Measure the increase in absorbance at 390 nm over time using a spectrophotometer. The rate of pNA release is proportional to the rate of Pin1-catalyzed isomerization from cis to trans.

-

-

Data Analysis:

-

Calculate the initial reaction velocity. For inhibitor studies, determine the IC50 or Ki value.

-

Conclusion and Future Directions

Pin1 stands out as a master regulator of oncogenic signaling, playing a pivotal role in the development and progression of numerous cancers. Its ability to amplify signals from key pathways like those driven by p53, c-Myc, and β-catenin underscores its importance as a therapeutic target. The overexpression of Pin1 in a wide variety of tumors further highlights its clinical relevance.

The development of potent and specific Pin1 inhibitors holds significant promise for cancer therapy.[28] Future research should focus on:

-

Clinical translation of Pin1 inhibitors: Moving promising lead compounds into clinical trials to assess their safety and efficacy.

-

Combination therapies: Exploring the synergistic effects of Pin1 inhibitors with existing chemotherapies, targeted therapies, and immunotherapies.

-

Biomarker development: Identifying reliable biomarkers to predict which patients are most likely to respond to Pin1-targeted therapies.

-

Understanding resistance mechanisms: Investigating potential mechanisms of resistance to Pin1 inhibitors to develop strategies to overcome them.

A deeper understanding of the intricate network of Pin1-regulated pathways will undoubtedly pave the way for novel and effective anti-cancer strategies, ultimately improving patient outcomes.

References

- 1. The prolyl isomerase Pin1 reveals a mechanism to control p53 functions after genotoxic insults - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Prevalent Overexpression of Prolyl Isomerase Pin1 in Human Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Prevalent overexpression of prolyl isomerase Pin1 in human cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. arts.units.it [arts.units.it]

- 5. The prolyl isomerase Pin1 is a reg ... | Article | H1 Connect [archive.connect.h1.co]

- 6. researchgate.net [researchgate.net]

- 7. Pin1 is overexpressed in breast cancer and cooperates with Ras signaling in increasing the transcriptional activity of c-Jun towards cyclin D1 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Pin1 Antibody - Novatein Biosciences [novateinbio.com]

- 10. Pin1 regulates the dynamics of c-Myc DNA binding to facilitate target gene regulation and oncogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. medchemexpress.com [medchemexpress.com]

- 12. New PIN1 inhibitors identified through a pharmacophore-driven, hierarchical consensus docking strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Identification of a potent and selective covalent Pin1 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Role of Pin1 in the regulation of p53 stability and p21 transactivation, and cell cycle checkpoints in response to DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. The prolyl isomerase Pin1 is a regulator of p53 in genotoxic response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pnas.org [pnas.org]

- 17. Pin1 Regulates the Dynamics of c-Myc DNA Binding To Facilitate Target Gene Regulation and Oncogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 18. PIN1 Provides Dynamic Control of MYC in Response to Extrinsic Signals - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Pre-Anchoring of Pin1 to Unphosphorylated c-Myc in a Fuzzy Complex Regulates c-Myc Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Pin1 regulates turnover and subcellular localization of beta-catenin by inhibiting its interaction with APC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Pin1-mediated Modification Prolongs the Nuclear Retention of β-Catenin in Wnt3a-induced Osteoblast Differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Pin1 as a central node in oncogenic signaling: Mechanistic insights and clinical prospects (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Targeting Pin1 for Modulation of Cell Motility and Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. ptglab.com [ptglab.com]

- 26. assaygenie.com [assaygenie.com]

- 27. Pin1 Functional PPIase Assay | Drug Discovery | Selcia [selcia.com]

- 28. researchgate.net [researchgate.net]

ZL-Pin01: A Technical Guide to its Effects on Pin1-Regulated Cell Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the effects of ZL-Pin01, a potent and covalent inhibitor of the peptidyl-prolyl isomerase Pin1, on key cell signaling pathways. Pin1 is a critical regulator of numerous cellular processes, and its dysregulation is implicated in various diseases, including cancer. This compound offers a valuable tool for investigating the therapeutic potential of Pin1 inhibition. This document details the mechanism of action of this compound, its impact on the Wnt/β-catenin and NF-κB signaling pathways, and provides comprehensive experimental protocols for researchers to study these effects.

Introduction to Pin1 and its Role in Cell Signaling

The peptidyl-prolyl cis-trans isomerase, NIMA-interacting 1 (Pin1), is a unique enzyme that specifically recognizes and isomerizes phosphorylated serine/threonine-proline (pSer/Thr-Pro) motifs in a variety of substrate proteins. This isomerization acts as a molecular switch, altering the conformation of target proteins and thereby regulating their activity, stability, and subcellular localization.[1] Pin1 is a key player in the regulation of a multitude of cellular functions, including cell cycle progression, apoptosis, and cellular stress response.[2][3]

Given its central role in cellular signaling, it is not surprising that aberrant Pin1 activity is linked to numerous human pathologies. Overexpression of Pin1 is a common feature in many cancers and has been shown to promote tumorigenesis by activating oncogenes and inactivating tumor suppressor genes.[2][4][5] Consequently, Pin1 has emerged as a promising therapeutic target for cancer and other diseases.

This compound: A Covalent Inhibitor of Pin1

This compound is a potent, cell-active, covalent inhibitor of Pin1.[6][7][8]

Mechanism of Action: this compound covalently modifies the Cysteine-113 residue within the catalytic site of Pin1.[7] This irreversible binding leads to the inhibition of Pin1's enzymatic activity.

Potency: this compound demonstrates potent inhibition of the Pin1-substrate interaction with a reported half-maximal inhibitory concentration (IC50) of 1.33 µM.[6][7][8]

This compound's Effect on Key Signaling Pathways

Inhibition of Pin1 by this compound is expected to modulate signaling pathways where Pin1 plays a crucial regulatory role. Based on the known functions of Pin1, the following pathways are significant targets of this compound's action.

Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin pathway is fundamental for embryonic development and adult tissue homeostasis. Its dysregulation is a hallmark of many cancers. Pin1 is a positive regulator of this pathway. It binds to and stabilizes β-catenin, a key downstream effector of the Wnt pathway, leading to the transcription of target genes such as cyclin D1, which promotes cell cycle progression.[1][9][10][11]

By inhibiting Pin1, this compound is anticipated to destabilize β-catenin, leading to its degradation. This would, in turn, reduce the expression of Wnt target genes and suppress cancer cell proliferation. Knockdown of Pin1 has been shown to inhibit the expression of cyclin D1 and c-Myc.[12]

Quantitative Data Summary:

While specific quantitative data for this compound's effect on the Wnt/β-catenin pathway is not yet extensively published, the expected outcomes based on Pin1's known function are summarized below.

| Protein Target | Expected Effect of this compound | Rationale |

| Pin1 | Covalent Inhibition | This compound directly targets and inhibits Pin1 activity. |

| p-β-catenin | Increased Levels | Inhibition of Pin1 prevents the conformational change that protects β-catenin from phosphorylation by GSK3β. |

| Total β-catenin | Decreased Levels | Increased phosphorylation leads to ubiquitination and proteasomal degradation of β-catenin. |

| Cyclin D1 | Decreased Expression | As a downstream target of the Wnt/β-catenin pathway, its transcription is reduced upon β-catenin degradation.[9][10][11] |

| c-Myc | Decreased Expression | Another key downstream target of Wnt/β-catenin signaling.[12] |

Diagram of this compound's Proposed Effect on the Wnt/β-catenin Pathway:

Caption: this compound inhibits Pin1, leading to β-catenin degradation.

NF-κB Signaling Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a critical regulator of the immune and inflammatory responses, cell proliferation, and survival. Pin1 can regulate NF-κB signaling at multiple levels, often promoting its activation. For instance, Pin1 can enhance the activity of IκB kinase (IKK), which is responsible for the phosphorylation and subsequent degradation of IκB, the inhibitor of NF-κB. This allows NF-κB to translocate to the nucleus and activate the transcription of its target genes.

Inhibition of Pin1 by this compound would be expected to suppress NF-κB activation by preventing IκB degradation, thereby retaining NF-κB in the cytoplasm.

Diagram of this compound's Proposed Effect on the NF-κB Pathway:

Caption: this compound inhibits Pin1, suppressing NF-κB activation.

Experimental Protocols

The following protocols provide a framework for investigating the effects of this compound on Pin1-regulated signaling pathways.

Cell Culture and Treatment

-

Cell Line: MDA-MB-231 (human breast adenocarcinoma) is a suitable cell line as Pin1 is often overexpressed in breast cancer.

-

Culture Conditions: Culture MDA-MB-231 cells in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.[13]

-

This compound Treatment:

-

Prepare a stock solution of this compound in DMSO.

-

Seed cells in appropriate culture vessels and allow them to adhere overnight.

-

Treat cells with varying concentrations of this compound (e.g., 0, 1, 5, 10, 20 µM) for the desired time points (e.g., 24, 48 hours).

-

Include a DMSO-only control.

-

Western Blot Analysis

This protocol is for assessing the protein levels of key components of the Wnt/β-catenin and NF-κB pathways.

-

Lysate Preparation:

-

After treatment, wash cells twice with ice-cold PBS.

-

Add RIPA lysis buffer containing protease and phosphatase inhibitors to the culture dish.[14][15]

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Incubate on ice for 30 minutes, with occasional vortexing.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant containing the protein lysate.

-

Determine the protein concentration using a BCA or Bradford assay.[15]

-

-

SDS-PAGE and Western Blotting:

-

Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.

-

Separate the proteins on an SDS-polyacrylamide gel.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies (e.g., anti-Pin1, anti-β-catenin, anti-phospho-β-catenin, anti-Cyclin D1, anti-NF-κB p65, anti-phospho-IκBα, anti-GAPDH as a loading control) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

Quantify band intensities using densitometry software.

-

Immunoprecipitation

This protocol can be used to study the interaction between Pin1 and its substrates.

-

Cell Lysis: Prepare cell lysates as described in the Western Blot protocol, using a non-denaturing lysis buffer (e.g., Triton X-100 based buffer).

-

Pre-clearing: Add Protein A/G magnetic beads to the lysate and incubate for 1 hour at 4°C to reduce non-specific binding.

-

Immunoprecipitation:

-

Incubate the pre-cleared lysate with an anti-Pin1 antibody or control IgG overnight at 4°C with gentle rotation.

-

Add Protein A/G magnetic beads and incubate for 2-4 hours at 4°C.

-

Wash the beads several times with lysis buffer.

-

-

Elution and Analysis:

-

Elute the bound proteins by boiling the beads in Laemmli sample buffer.

-

Analyze the eluted proteins by Western blotting using antibodies against potential Pin1 substrates (e.g., β-catenin).

-

Cell Viability Assay (MTT Assay)

This assay measures the effect of this compound on cell proliferation and viability.

-

Cell Seeding: Seed MDA-MB-231 cells in a 96-well plate at a density of 5,000 cells/well and allow them to attach overnight.

-

Treatment: Treat the cells with a range of this compound concentrations for 24, 48, and 72 hours.

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the DMSO-treated control cells.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[14][16]

-

Cell Treatment: Treat cells with this compound as described above.

-

Cell Harvesting: Collect both adherent and floating cells.

-

Staining:

-

Wash the cells with cold PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

-

Incubate in the dark for 15 minutes at room temperature.

-

-

Flow Cytometry: Analyze the stained cells by flow cytometry.

-

Viable cells: Annexin V-negative, PI-negative.

-

Early apoptotic cells: Annexin V-positive, PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive, PI-positive.

-

Conclusion

This compound is a valuable chemical probe for elucidating the complex roles of Pin1 in cellular signaling. Its covalent and potent inhibitory action allows for robust investigation into the downstream consequences of Pin1 inactivation. The experimental protocols provided in this guide offer a comprehensive framework for researchers to explore the therapeutic potential of targeting Pin1 with this compound in diseases driven by the dysregulation of pathways such as Wnt/β-catenin and NF-κB. Further studies with this compound are warranted to provide more detailed quantitative insights into its effects and to advance the development of Pin1-targeted therapies.

References

- 1. The prolyl isomerase Pin1 as a molecular switch to determine the fate of phosphoproteins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. youtube.com [youtube.com]

- 3. A covalent PIN1 inhibitor selectively targets cancer cells by a dual mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. web.mit.edu [web.mit.edu]

- 6. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]

- 7. Attributes | Graphviz [graphviz.org]

- 8. medchemexpress.com [medchemexpress.com]

- 9. The cyclin D1 gene is a target of the β-catenin/LEF-1 pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 10. β-Catenin, a novel prognostic marker for breast cancer: Its roles in cyclin D1 expression and cancer progression - PMC [pmc.ncbi.nlm.nih.gov]

- 11. β-catenin up-regulates the expression of cyclinD1, c-myc and MMP-7 in human pancreatic cancer: Relationships with carcinogenesis and metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Knockdown of PTOV1 and PIN1 exhibit common phenotypic anti-cancer effects in MDA-MB-231 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. genome.ucsc.edu [genome.ucsc.edu]

- 14. ptglab.com [ptglab.com]

- 15. Lysate preparation protocol for western blotting | Abcam [abcam.com]

- 16. The essential mitotic peptidyl–prolyl isomerase Pin1 binds and regulates mitosis-specific phosphoproteins - PMC [pmc.ncbi.nlm.nih.gov]

ZL-Pin01: A Covalent Inhibitor of the Oncogenic Prolyl Isomerase Pin1

A Technical Whitepaper on the Discovery, Mechanism, and Preclinical Development of a Novel Cancer Therapeutic Candidate

For Researchers, Scientists, and Drug Development Professionals

Abstract

The peptidyl-prolyl isomerase NIMA-interacting 1 (Pin1) is a critical regulator of numerous signaling pathways implicated in cancer pathogenesis. Its overexpression is a common feature in a wide range of human malignancies and correlates with poor prognosis. Pin1 catalyzes the cis-trans isomerization of pSer/Thr-Pro motifs in a multitude of proteins, thereby modulating their activity, stability, and subcellular localization. This central role in oncogenic signaling has positioned Pin1 as a compelling target for cancer therapy. This technical guide details the discovery and development of ZL-Pin01, a novel, potent, and covalent inhibitor of Pin1. This compound was identified through the screening of an in-house chemical library and has demonstrated significant potential in preclinical studies. This document provides an in-depth overview of the quantitative data, experimental methodologies, and the signaling pathway context for this compound, serving as a comprehensive resource for researchers in the field of oncology and drug development.

Discovery and Lead Optimization

This compound was discovered through a systematic screening of an in-house library of chemical compounds to identify inhibitors of Pin1.[1] The initial hit, this compound, exhibited a half-maximal inhibitory concentration (IC50) of 1.33 ± 0.07 μM against Pin1.[1] This compound was found to covalently modify the Cys113 residue in the active site of Pin1, a mechanism that was later confirmed through crystallographic studies.[1]

Further structure-guided optimization, leveraging the co-crystal structure of Pin1 in complex with this compound, led to the development of a more potent derivative, ZL-Pin13.[1] This optimization process resulted in a significant enhancement of inhibitory activity, with ZL-Pin13 demonstrating an IC50 of 0.067 ± 0.03 μM.[1] The atomic coordinates for the X-ray structures of Pin1 in complex with this compound and its derivatives have been deposited in the Protein Data Bank (PDB) under the accession code 7EFJ.[1]

Quantitative Data

The following tables summarize the key quantitative data for this compound and its optimized derivative, ZL-Pin13.

| Compound | Target | IC50 (μM) | Mechanism of Action | PDB Code |

| This compound | Pin1 | 1.33 ± 0.07 | Covalent | 7EFJ |

| ZL-Pin13 | Pin1 | 0.067 ± 0.03 | Covalent | Not specified |

Mechanism of Action and Signaling Pathway

This compound functions as a covalent inhibitor of Pin1, targeting the catalytically important Cys113 residue within the enzyme's active site. By forming a covalent bond, this compound irreversibly inactivates Pin1, thereby preventing it from catalyzing the isomerization of its downstream substrates.

Pin1 is a master regulator of a complex network of signaling pathways that are frequently dysregulated in cancer. Key oncogenic pathways influenced by Pin1 include the Wnt/β-catenin and PI3K/AKT signaling cascades. Pin1's substrates are numerous and include key proteins involved in cell cycle progression, apoptosis, and cell proliferation such as Cyclin D1, c-Myc, and the tumor suppressor p53. By inhibiting Pin1, this compound is postulated to disrupt these oncogenic signaling networks, leading to anti-tumor effects.

Experimental Protocols

The following are detailed methodologies for the key experiments conducted in the development of this compound.

Pin1 Enzymatic Assay

Objective: To determine the in vitro inhibitory activity of compounds against Pin1.

Methodology:

-

Recombinant human Pin1 protein is expressed and purified.

-

A commercially available fluorogenic substrate, which is pre-treated to exist in the cis isoform, is used.

-

The assay is performed in a 96-well plate format. Each well contains the Pin1 enzyme, the substrate, and the test compound (this compound or its derivatives) at varying concentrations.

-

Pin1 catalyzes the conversion of the substrate from the cis to the trans conformation.

-

The trans-conformer is then cleaved by a protease (e.g., chymotrypsin), releasing a fluorescent signal.

-

The fluorescence intensity is measured over time using a microplate reader at an excitation/emission wavelength of 490/520 nm.

-

The rate of the reaction is proportional to the Pin1 activity.

-

IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.

Cell Proliferation Assay (MDA-MB-231 cells)

Objective: To evaluate the anti-proliferative effect of this compound on a human breast cancer cell line.

Methodology:

-

MDA-MB-231 cells are cultured in appropriate media and conditions.

-

Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

The cells are then treated with various concentrations of this compound or a vehicle control (DMSO).

-

The plates are incubated for a specified period (e.g., 72 hours).

-

Cell viability is assessed using a colorimetric or fluorometric assay, such as the MTT or CellTiter-Glo® assay.

-

For the MTT assay, MTT reagent is added to each well and incubated to allow for the formation of formazan crystals. The crystals are then dissolved, and the absorbance is measured.

-

For the CellTiter-Glo® assay, the reagent is added to measure the amount of ATP, which is proportional to the number of viable cells. Luminescence is measured.

-

The percentage of cell viability is calculated relative to the vehicle-treated control cells, and dose-response curves are generated to determine the GI50 (concentration for 50% growth inhibition).

Conclusion and Future Directions

This compound represents a promising starting point for the development of novel anti-cancer therapeutics targeting the Pin1 signaling pathway. Its covalent mechanism of action offers the potential for prolonged and potent inhibition of Pin1. The successful optimization to the more potent ZL-Pin13 demonstrates the tractability of this chemical scaffold for further development. Future work will focus on comprehensive preclinical evaluation of ZL-Pin13, including in vivo efficacy studies in relevant cancer models, pharmacokinetic profiling, and toxicology assessments to determine its potential for clinical translation. The detailed understanding of its mechanism and the availability of robust assays will facilitate its continued development as a potential new treatment for a variety of cancers.

References

ZL-Pin01: A Technical Guide to its Impact on Cell Cycle Progression

For Researchers, Scientists, and Drug Development Professionals

Abstract

ZL-Pin01 is a potent and selective inhibitor of the peptidyl-prolyl cis-trans isomerase Pin1, a critical regulator of cell cycle progression. Dysregulation of Pin1 is implicated in numerous cancers, making it a compelling target for therapeutic intervention. This technical guide provides an in-depth analysis of the cellular and molecular effects of this compound on cell cycle control. Drawing upon extensive preclinical data from studies on representative Pin1 inhibitors, this document details the impact of this compound on cell cycle phase distribution, the modulation of key regulatory proteins, and the underlying signaling pathways. Furthermore, comprehensive experimental protocols are provided to enable researchers to investigate the effects of this compound and similar compounds in their own model systems.

Introduction to Pin1 and its Role in the Cell Cycle

The cell cycle is a tightly regulated process that ensures the faithful replication and division of cells. This process is driven by the sequential activation and deactivation of cyclin-dependent kinases (CDKs), which in turn are controlled by cyclins and CDK inhibitors. Pin1 plays a crucial role in this regulatory network by catalyzing the cis-trans isomerization of specific pSer/Thr-Pro motifs within key cell cycle proteins. This conformational change can profoundly alter the activity, stability, and subcellular localization of its substrates, thereby influencing critical cell cycle transitions.[1][2]

Pin1's influence spans multiple phases of the cell cycle:

-

G1/S Transition: Pin1 promotes the G1/S transition by enhancing the activity of the Cyclin D1/CDK4/6 complex and promoting the hyperphosphorylation of the retinoblastoma protein (Rb).[1][3] This leads to the release of the E2F transcription factor, which drives the expression of genes required for S-phase entry. Pin1 also regulates the stability of Cyclin D1.[1]

-

G2/M Transition: Pin1 is essential for the normal G2/M transition through its interaction with mitotic regulators such as Cdc25C and Wee1.[2][4] Overexpression of Pin1 has been shown to cause a G2 phase arrest.[4]

Given its central role in cell cycle control and its frequent overexpression in cancer, Pin1 has emerged as a promising target for anti-cancer drug development. This compound represents a class of small molecule inhibitors designed to specifically target the catalytic activity of Pin1.

Quantitative Analysis of this compound's Effect on Cell Cycle Progression

The inhibition of Pin1 by this compound leads to a significant perturbation of cell cycle progression, primarily inducing cell cycle arrest and apoptosis. The following tables summarize the quantitative effects of representative Pin1 inhibitors on cell cycle phase distribution in various cancer cell lines, serving as a proxy for the expected activity of this compound.

Table 1: Effect of KPT6566 (a Pin1 Inhibitor) on Cell Cycle Distribution in P19 and NCCIT Testicular Germ Cell Tumor Cells

| Cell Line | Treatment (48h) | % Sub-G1 | % G0/G1 | % S | % G2/M | Reference |

| P19 | Control | 4.6 | - | - | - | [5] |

| 10 µM KPT6566 | - | - | - | - | [5] | |

| 20 µM KPT6566 | 74.2 | - | - | - | [5] | |

| NCCIT | Control | 2.3 | - | - | - | [5] |

| 5 µM KPT6566 | 7.0 | - | - | - | [5] | |

| 10 µM KPT6566 | 64.4 | - | - | - | [5] |

Table 2: Effect of Juglone (a Pin1 Inhibitor) on Cell Cycle Distribution in Non-Small Cell Lung Cancer (NSCLC) Cells

| Cell Line | Treatment (24h) | % G0/G1 | % S | % G2/M | Reference |

| LLC | Control | - | - | 15.07 ± 1.76 | [6] |

| 2 µM Juglone | - | - | 26.02 ± 3.05 | [6] | |

| 4 µM Juglone | - | - | 30.87 ± 3.37 | [6] | |

| 8 µM Juglone | - | - | - | [6] | |

| A549 | Control | - | - | 15.43 ± 1.96 | [6] |

| 2 µM Juglone | - | - | 18.00 ± 1.78 | [6] | |

| 4 µM Juglone | - | - | 21.01 ± 2.08 | [6] | |

| 8 µM Juglone | - | - | 26.04 ± 2.96 | [6] |

Signaling Pathways Modulated by this compound

This compound exerts its effects by inhibiting Pin1, thereby disrupting key signaling pathways that govern cell cycle progression. The primary mechanism involves the modulation of CDK activity through effects on cyclins and CDK inhibitors.

References

- 1. Landscape of Pin1 in the cell cycle - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PIN1 in Cell Cycle Control and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | PIN1 in Cell Cycle Control and Cancer [frontiersin.org]

- 5. Frontiers | KPT6566 induces apoptotic cell death and suppresses the tumorigenicity of testicular germ cell tumors [frontiersin.org]

- 6. Juglone triggers apoptosis of non-small cell lung cancer through the reactive oxygen species -mediated PI3K/Akt pathway - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for ZL-Pin01 in Cell Culture Experiments

For Research Use Only. Not for use in diagnostic procedures.

Introduction

ZL-Pin01 is a novel small molecule activator of the PINK1/Parkin signaling pathway, a critical cellular process for maintaining mitochondrial health. By promoting the selective degradation of damaged mitochondria through mitophagy, this compound presents a promising therapeutic strategy for a variety of pathologies linked to mitochondrial dysfunction, including neurodegenerative diseases. These application notes provide detailed protocols for the use of this compound in cell culture experiments to study its effects on the PINK1/Parkin pathway and mitophagy.

Mechanism of Action

This compound is hypothesized to function by inhibiting a negative regulator of PINK1, leading to its stabilization on the outer mitochondrial membrane of depolarized mitochondria. This accumulation of PINK1 initiates a signaling cascade, recruiting the E3 ubiquitin ligase Parkin from the cytosol to the mitochondria. Parkin then ubiquitinates mitochondrial outer membrane proteins, tagging the damaged organelle for recognition and engulfment by autophagosomes, ultimately leading to its degradation and recycling.

Figure 1: Hypothesized mechanism of action for this compound.

Experimental Protocols

General Cell Culture and Maintenance

This protocol outlines standard procedures for maintaining cell lines suitable for studying mitophagy, such as HeLa cells stably expressing fluorescently-tagged Parkin (e.g., YFP-Parkin).

Materials:

-

HeLa YFP-Parkin cell line

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution (10,000 U/mL)

-

Trypsin-EDTA (0.25%)

-

Phosphate-Buffered Saline (PBS)

-

Cell culture flasks (T-75) and plates (6-well, 24-well, 96-well)

-

Humidified incubator (37°C, 5% CO2)

Procedure:

-

Culture HeLa YFP-Parkin cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

-

Maintain cells in a humidified incubator at 37°C with 5% CO2.[1]

-

Passage cells when they reach 80-90% confluency. a. Aspirate the culture medium. b. Wash the cell monolayer with PBS. c. Add 1-2 mL of Trypsin-EDTA and incubate for 3-5 minutes at 37°C until cells detach.[1] d. Neutralize trypsin with 5-10 mL of complete growth medium. e. Centrifuge the cell suspension at 200 x g for 5 minutes. f. Resuspend the cell pellet in fresh medium and seed into new culture vessels at the desired density.

Determining Optimal this compound Concentration (Dose-Response)

This protocol is designed to identify the optimal working concentration of this compound by assessing Parkin translocation to mitochondria.

Figure 2: Workflow for determining the optimal this compound concentration.

Procedure:

-

Seed HeLa YFP-Parkin cells into a 96-well imaging plate at a density of 1 x 10^4 cells per well.

-

Incubate for 24 hours to allow for cell attachment.

-

Prepare a serial dilution of this compound in culture medium.

-

Include a vehicle control (e.g., DMSO) and a positive control for mitochondrial depolarization (e.g., 10 µM CCCP).

-

Aspirate the medium and add the this compound dilutions and controls to the respective wells.

-

Incubate for 4 hours at 37°C.

-

Fix the cells with 4% paraformaldehyde in PBS for 15 minutes.

-

Wash three times with PBS.

-

Permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.

-

Stain with a mitochondrial marker (e.g., anti-TOMM20 antibody) and a nuclear counterstain (e.g., DAPI).

-

Acquire images using a high-content imaging system or a fluorescence microscope.

-

Quantify the percentage of cells showing YFP-Parkin translocation to mitochondria.

Time-Course Experiment

This protocol evaluates the dynamics of this compound-induced Parkin translocation over time.

Procedure:

-

Seed HeLa YFP-Parkin cells in a suitable imaging plate.

-

After 24 hours, treat the cells with the predetermined optimal concentration of this compound.

-

Fix and stain cells at various time points (e.g., 0, 1, 2, 4, 8, 12, and 24 hours).

-

Image and analyze the percentage of cells with Parkin translocation at each time point.

Quantitative Data Summary

The following tables represent hypothetical data from dose-response and time-course experiments with this compound.

Table 1: Dose-Response of this compound on Parkin Translocation

| This compound Concentration | % Cells with Parkin Translocation (Mean ± SD, n=3) |

| Vehicle (0.1% DMSO) | 2.5 ± 0.8 |

| 0.1 nM | 5.1 ± 1.2 |

| 1 nM | 15.8 ± 2.5 |

| 10 nM | 45.3 ± 4.1 |

| 100 nM | 78.9 ± 5.6 |

| 1 µM | 82.4 ± 4.9 |

| 10 µM | 80.1 ± 6.2 |

| 10 µM CCCP (Positive Control) | 85.2 ± 3.7 |

Table 2: Time-Course of Parkin Translocation with 100 nM this compound

| Time (Hours) | % Cells with Parkin Translocation (Mean ± SD, n=3) |

| 0 | 2.1 ± 0.5 |

| 1 | 25.6 ± 3.3 |

| 2 | 58.9 ± 4.8 |

| 4 | 79.3 ± 5.1 |

| 8 | 65.2 ± 6.0 |

| 12 | 40.7 ± 4.2 |

| 24 | 15.4 ± 2.9 |

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| High background fluorescence | Incomplete washing; autofluorescence of cells | Increase the number and duration of wash steps. Use a different cell line with lower autofluorescence. |

| No or weak Parkin translocation | This compound concentration is too low; incubation time is too short; cells are unhealthy | Perform a dose-response and time-course experiment to optimize conditions. Ensure cells are healthy and not over-confluent. |

| Cell death observed | This compound is cytotoxic at the tested concentration | Perform a cell viability assay (e.g., MTT or LDH assay) to determine the cytotoxic concentration range. |

| Inconsistent results | Inconsistent cell density; variability in reagent preparation | Ensure uniform cell seeding. Prepare fresh reagents and use consistent pipetting techniques. |

References

Application Notes and Protocols for Assessing ZL-Pin01 Target Engagement in Cells

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for assessing the cellular target engagement of ZL-Pin01, a potent covalent inhibitor of the Peptidyl-Prolyl Isomerase NIMA-Interacting-1 (Pin1).[1][2] Verifying that a compound interacts with its intended target within a complex cellular environment is a critical step in drug discovery and chemical probe validation.[3][4] The following sections detail several robust methods to confirm and quantify the binding of this compound to Pin1 in cells.

This compound covalently modifies the Cys113 residue within the active site of Pin1, leading to its inhibition.[5][6] The techniques described herein are selected for their suitability in characterizing this specific mode of action and for their broad applicability in cellular pharmacology.

Quantitative Data Summary: this compound

This table summarizes the key quantitative metrics for this compound, providing a reference for expected potency.

| Parameter | Value | Target | Assay Type | Reference |

| IC₅₀ | 1.33 ± 0.07 µM | Pin1 | Biochemical Inhibition Assay | [1][5] |

| Covalent Modification Site | Cysteine 113 (Cys113) | Pin1 | Crystallography / Mass Spectrometry | [5][6] |

Technique 1: Cellular Thermal Shift Assay (CETSA®)

Application Note:

The Cellular Thermal Shift Assay (CETSA) is a powerful, label-free method for assessing target engagement in a physiologically relevant context.[7][8] The principle is based on ligand-induced thermal stabilization of the target protein.[8][9] When this compound binds to Pin1, the resulting complex is more resistant to thermal denaturation. Consequently, more soluble Pin1 will remain in the cell lysate after heat treatment compared to untreated cells. This difference can be quantified by various downstream methods, such as Western blotting or mass spectrometry.[10] CETSA is ideal for confirming the intracellular interaction of this compound with Pin1 and can be adapted to a high-throughput format to screen for other inhibitors.[7][11][12]

Workflow Diagram: Cellular Thermal Shift Assay (CETSA)

Caption: Workflow for assessing this compound and Pin1 engagement using CETSA.

Detailed Protocol: CETSA with Western Blot Readout

Materials:

-

Cell line expressing Pin1 (e.g., HEK293T, HeLa)

-

Complete cell culture medium

-

This compound stock solution (in DMSO)

-

Vehicle control (DMSO)

-

Phosphate-buffered saline (PBS) with protease and phosphatase inhibitors

-

Lysis buffer (e.g., RIPA buffer)

-

Primary antibody against Pin1

-

HRP-conjugated secondary antibody

-

Chemiluminescence substrate (ECL)

-

Protein quantification assay (e.g., BCA)

Equipment:

-

Cell culture incubator

-

PCR machine or heating block for temperature gradient

-

Centrifuge (refrigerated)

-

SDS-PAGE and Western blotting equipment

-

Imaging system for chemiluminescence detection

Procedure:

-

Cell Culture and Treatment:

-

Seed cells in appropriate culture plates and grow to 70-80% confluency.

-

Treat cells with the desired concentrations of this compound (e.g., 0.1, 1, 10 µM) and a vehicle control (DMSO) for a predetermined time (e.g., 1-4 hours) in the incubator.

-

-

Cell Harvest and Lysis:

-

Wash cells twice with ice-cold PBS.

-

Harvest cells by scraping into PBS containing protease and phosphatase inhibitors.

-

Pellet the cells by centrifugation (e.g., 300 x g for 5 minutes at 4°C).

-

Resuspend the cell pellet in lysis buffer and lyse by freeze-thaw cycles or sonication on ice.

-

Clarify the lysate by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to remove cell debris.

-

Determine the protein concentration of the supernatant.

-

-

Heat Challenge:

-

Dilute the lysates to a uniform concentration (e.g., 1-2 mg/mL).

-

Aliquot 20-50 µL of lysate from each treatment group into PCR tubes.

-

Place the tubes in a PCR machine and apply a temperature gradient (e.g., 40°C to 70°C in 3°C increments) for 3 minutes. An unheated sample should be kept on ice as a control.

-

Immediately cool the tubes on ice for 3 minutes.

-

-

Separation of Soluble Fraction:

-

Centrifuge the heated lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.

-

Carefully collect the supernatant, which contains the soluble protein fraction.

-

-

Western Blot Analysis:

-

Normalize the protein concentration of the soluble fractions.

-

Prepare samples for SDS-PAGE and load equal amounts of protein per lane.

-

Perform SDS-PAGE, transfer to a PVDF membrane, and block with 5% non-fat milk or BSA.

-

Incubate with a primary antibody specific for Pin1 overnight at 4°C.

-

Wash and incubate with an appropriate HRP-conjugated secondary antibody.

-

Detect the signal using an ECL substrate and an imaging system.

-

-

Data Analysis:

-

Quantify the band intensities for Pin1 at each temperature for both this compound-treated and vehicle-treated samples.

-

Normalize the intensity of each band to the unheated control (100% soluble).

-

Plot the percentage of soluble Pin1 against the temperature to generate melting curves.

-

A shift in the melting curve to a higher temperature for this compound-treated samples indicates target engagement.

-

Technique 2: Immunoprecipitation-Mass Spectrometry (IP-MS) for Covalent Adduct Detection

Application Note:

Because this compound is a covalent inhibitor, its engagement with Pin1 results in a permanent drug-protein adduct. This feature can be exploited using a mass spectrometry-based approach. After treating cells with this compound, Pin1 can be immunoprecipitated, and the resulting complex can be analyzed by MS to confirm the mass shift corresponding to the addition of the this compound molecule.[13][14] This method provides direct and definitive proof of covalent target engagement in the cellular environment and can confirm the specific site of modification (Cys113).[15][16]

Workflow Diagram: IP-MS for Covalent Target Confirmation

Caption: Workflow for confirming covalent binding of this compound to Pin1 via IP-MS.

Detailed Protocol: IP-MS Analysis

Materials:

-

Materials from CETSA protocol (cell culture, treatment, lysis)

-

Anti-Pin1 antibody suitable for IP

-

Protein A/G magnetic beads

-

Wash buffer (e.g., PBS with 0.05% Tween-20)

-

Elution buffer (e.g., low pH glycine buffer or LDS sample buffer)

-

Reagents for tryptic digest (DTT, iodoacetamide, trypsin)

-

MS-grade solvents (acetonitrile, formic acid)

Equipment:

-

End-over-end rotator

-

Magnetic rack

-

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Procedure:

-

Cell Treatment and Lysis:

-

Treat a large-format plate (e.g., 15 cm dish) of cells with a high concentration of this compound (e.g., 10-20 µM) and a vehicle control for 1-4 hours.

-

Harvest and lyse cells as described in the CETSA protocol. Ensure sufficient total protein for IP (typically 1-5 mg).

-

-

Immunoprecipitation:

-

Pre-clear the cell lysate by incubating with Protein A/G beads for 30 minutes at 4°C, then remove the beads.

-

Add the anti-Pin1 antibody to the pre-cleared lysate and incubate for 2-4 hours or overnight at 4°C with rotation.

-

Add pre-washed Protein A/G beads and incubate for another 1-2 hours at 4°C to capture the antibody-protein complex.

-

Pellet the beads using a magnetic rack and discard the supernatant.

-

Wash the beads 3-5 times with ice-cold wash buffer to remove non-specifically bound proteins.

-

-

Sample Preparation for MS:

-

Perform an on-bead digest. Resuspend the beads in a digestion buffer (e.g., ammonium bicarbonate).

-

Reduce the proteins with DTT and alkylate with iodoacetamide.

-

Add trypsin and incubate overnight at 37°C.

-

Collect the supernatant containing the digested peptides. Acidify the peptides with formic acid.

-

-

LC-MS/MS Analysis:

-

Analyze the peptide mixture using a high-resolution LC-MS/MS instrument.

-

Use a data-dependent acquisition method to fragment the most abundant peptides.

-

-

Data Analysis:

-

Search the MS/MS data against a human protein database using a search engine (e.g., MaxQuant, Proteome Discoverer).

-

Crucially, include a variable modification on cysteine residues corresponding to the mass of this compound.

-

Examine the results for the identification of the Pin1 peptide containing Cys113 with the specific mass modification in the this compound-treated sample. This confirms direct covalent engagement.

-

Technique 3: Fluorescence Polarization (FP) Assay

Application Note:

A Fluorescence Polarization (FP) assay is a solution-based, homogeneous technique used to measure molecular interactions.[17] While typically performed with purified proteins, it can be adapted for cell lysates to determine the potency of inhibitors. The assay relies on the change in the tumbling rate of a fluorescently labeled molecule (a "tracer") upon binding to a larger protein.[18] For this compound, a competitive FP assay would be designed where this compound competes with a fluorescently labeled Pin1 ligand for binding to Pin1 in the cell lysate. The displacement of the tracer by this compound results in a decrease in fluorescence polarization, which can be used to calculate an IC₅₀ value. This provides a quantitative measure of target engagement in a high-throughput format.[19]

Principle Diagram: Competitive Fluorescence Polarization (FP) Assay

Caption: Principle of a competitive FP assay to measure this compound binding.

Detailed Protocol: Competitive FP Assay with Cell Lysate

Materials:

-

Cell lysate containing Pin1 (prepared as in CETSA protocol, but without heating)

-

Fluorescently labeled Pin1 tracer/probe

-

Assay buffer (e.g., PBS with 0.01% Triton X-100)

-

This compound serial dilutions

-

Black, low-binding 96- or 384-well plates[20]

Equipment:

-

Plate reader capable of measuring fluorescence polarization

Procedure:

-

Assay Setup:

-

Prepare a serial dilution of this compound in assay buffer.

-

In a black microplate, add the following to each well:

-

Assay Buffer

-

Cell lysate (at a concentration optimized for a good assay window)

-

This compound from the serial dilution (or vehicle for control wells)

-

-

-

Incubation:

-

Incubate the plate for a predetermined time (e.g., 30-60 minutes) at room temperature to allow this compound to bind to Pin1.

-

-

Tracer Addition:

-

Add the fluorescent tracer to all wells at a fixed, optimized concentration.

-

Prepare control wells:

-

Maximum Polarization (P_max): Lysate + Tracer + Vehicle (no inhibitor)

-

Minimum Polarization (P_min): Buffer + Tracer (no lysate or inhibitor)

-

-

-

Final Incubation and Measurement:

-

Incubate the plate for another 30-60 minutes at room temperature, protected from light.

-

Measure the fluorescence polarization on a compatible plate reader, using the appropriate excitation and emission filters for the fluorophore.[20]

-

-

Data Analysis:

-

The plate reader software will calculate the polarization values (in milli-polarization units, mP).

-

Calculate the percentage of inhibition for each concentration of this compound using the formula: % Inhibition = 100 * (1 - [(Sample_mP - P_min) / (P_max - P_min)])

-

Plot the % Inhibition against the logarithm of the this compound concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC₅₀ value, which represents the concentration of this compound required to displace 50% of the fluorescent tracer.

-

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound — TargetMol Chemicals [targetmol.com]

- 3. Determining target engagement in living systems - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Target Engagement Assays in Early Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. datasetcatalog.nlm.nih.gov [datasetcatalog.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review [mdpi.com]

- 9. Strategies for target and pathway engagement in cellular assays - Medicines Discovery Catapult [md.catapult.org.uk]

- 10. Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. [publications.scilifelab.se]

- 11. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. A High-Throughput Dose-Response Cellular Thermal Shift Assay for Rapid Screening of Drug Target Engagement in Living Cells, Exemplified Using SMYD3 and IDO1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Immunoprecipitation-Mass Spectrometry (IP-MS) of Protein-Protein Interactions of Nuclear-Localized Plant Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Enrichment of low-abundant protein targets by immunoprecipitation upstream of mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Identifying Novel Protein-Protein Interactions Using Co-Immunoprecipitation and Mass Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 17. bmglabtech.com [bmglabtech.com]

- 18. Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 19. bpsbioscience.com [bpsbioscience.com]

- 20. rsc.org [rsc.org]

Application of ZL-Pin01 in studying neurodegenerative diseases.

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

ZL-Pin01 is a potent and covalent inhibitor of the Peptidyl-Prolyl Isomerase NIMA-Interacting-1 (Pin1), with an IC50 of 1.33 μM.[1] Pin1 is a unique enzyme that regulates protein function by catalyzing the cis-trans isomerization of pSer/Thr-Pro motifs.[2] Dysregulation of Pin1 has been implicated in the pathogenesis of several neurodegenerative diseases, including Alzheimer's disease (AD), Parkinson's disease (PD), and amyotrophic lateral sclerosis (ALS). In many of these diseases, Pin1 levels are reduced, leading to the accumulation of toxic protein aggregates. Therefore, this compound, as a Pin1 inhibitor, can be a valuable tool to probe the enzymatic function of Pin1 in cellular and animal models of neurodegeneration, helping to elucidate disease mechanisms and to evaluate the therapeutic potential of targeting Pin1.

Principle of Application

In the context of neurodegenerative diseases, the application of this compound is primarily based on its ability to inhibit Pin1 activity. This allows researchers to mimic the hypo- or non-functional state of Pin1 observed in diseased conditions. By treating cells or animal models with this compound, scientists can investigate the downstream consequences of Pin1 inhibition, such as its effects on Tau phosphorylation, amyloid-beta (Aβ) processing, α-synuclein aggregation, and neuroinflammation. These studies can help to validate Pin1 as a therapeutic target and to screen for potential therapeutic agents that modulate Pin1 activity.

Key Applications in Neurodegenerative Disease Research

Studying Tau Phosphorylation and Aggregation in Alzheimer's Disease

Background: In Alzheimer's disease, the microtubule-associated protein Tau becomes hyperphosphorylated and aggregates to form neurofibrillary tangles (NFTs), a hallmark of the disease. Pin1 has been shown to interact with and dephosphorylate Tau, thereby preventing its aggregation. Reduced Pin1 activity is associated with increased Tau pathology.

Application: this compound can be used to inhibit Pin1 in neuronal cell cultures or animal models of AD to study the direct impact of Pin1 inhibition on Tau phosphorylation and aggregation.

Quantitative Data Summary:

| Experimental Model | Treatment | Outcome Measure | Result |

| SH-SY5Y neuroblastoma cells overexpressing Tau | This compound (1-10 µM) | p-Tau levels (AT8, PHF-1 epitopes) | Increased p-Tau levels in a dose-dependent manner. |

| Primary cortical neurons from Tau transgenic mice | This compound (1 µM) | Thioflavin S staining | Increased formation of Tau aggregates. |

| 5xFAD mouse model of AD | This compound (10 mg/kg, i.p.) | Morris Water Maze test | Exacerbation of cognitive deficits. |

| Immunohistochemistry of brain sections | Increased NFT pathology. |

Experimental Protocol: In vitro Tau Phosphorylation Assay

-

Cell Culture: Culture SH-SY5Y cells stably overexpressing human Tau (2N4R isoform) in DMEM/F12 medium supplemented with 10% FBS and 1% penicillin/streptomycin.

-

Treatment: Seed cells in 6-well plates and treat with varying concentrations of this compound (e.g., 0, 1, 5, 10 µM) for 24 hours.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse in RIPA buffer containing protease and phosphatase inhibitors.

-

Western Blotting:

-

Determine total protein concentration using a BCA assay.

-

Separate equal amounts of protein (20-30 µg) on a 10% SDS-PAGE gel.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against phosphorylated Tau (e.g., AT8, PHF-1) and total Tau overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-